Cas no 610277-25-3 (4-bromo-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol)

4-Bromo-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a brominated phenolic compound featuring a dihydropyrazole moiety. Its molecular structure, incorporating both a bromophenol group and a substituted pyrazoline ring, suggests potential utility as an intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals. The presence of the bromine atom enhances reactivity for further functionalization, while the pyrazoline core may contribute to biological activity. This compound’s defined stereochemistry and purity make it suitable for research applications requiring precise molecular scaffolds. Its stability under standard conditions and compatibility with common synthetic protocols further underscore its value in exploratory chemistry and targeted derivatization studies.
4-bromo-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol structure
610277-25-3 structure
商品名:4-bromo-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
CAS番号:610277-25-3
MF:C16H15BrN2O
メガワット:331.207103013992
CID:5554174
PubChem ID:2936928

4-bromo-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol 化学的及び物理的性質

名前と識別子

    • F3139-0376
    • 610277-25-3
    • AKOS016043407
    • 4-bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol
    • HMS1659B03
    • AKOS002284189
    • SR-01000259896
    • 4-bromo-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
    • SR-01000259896-1
    • インチ: 1S/C16H15BrN2O/c1-10-2-4-11(5-3-10)14-9-15(19-18-14)13-8-12(17)6-7-16(13)20/h2-8,14,18,20H,9H2,1H3
    • InChIKey: UBAVJSAWIHFCLP-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=C(C=1)C1CC(C2C=CC(C)=CC=2)NN=1)O

計算された属性

  • せいみつぶんしりょう: 330.03678g/mol
  • どういたいしつりょう: 330.03678g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 366
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 44.6Ų

4-bromo-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3139-0376-5mg
4-bromo-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
610277-25-3 90%+
5mg
$69.0 2023-07-05
Life Chemicals
F3139-0376-20μmol
4-bromo-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
610277-25-3 90%+
20μl
$79.0 2023-07-05
Life Chemicals
F3139-0376-5μmol
4-bromo-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
610277-25-3 90%+
5μl
$63.0 2023-07-05
Life Chemicals
F3139-0376-10μmol
4-bromo-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
610277-25-3 90%+
10μl
$69.0 2023-07-05
Life Chemicals
F3139-0376-30mg
4-bromo-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
610277-25-3 90%+
30mg
$119.0 2023-07-05
Life Chemicals
F3139-0376-3mg
4-bromo-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
610277-25-3 90%+
3mg
$63.0 2023-07-05
Life Chemicals
F3139-0376-10mg
4-bromo-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
610277-25-3 90%+
10mg
$79.0 2023-07-05
Life Chemicals
F3139-0376-25mg
4-bromo-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
610277-25-3 90%+
25mg
$109.0 2023-07-05
Life Chemicals
F3139-0376-50mg
4-bromo-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
610277-25-3 90%+
50mg
$160.0 2023-07-05
Life Chemicals
F3139-0376-15mg
4-bromo-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
610277-25-3 90%+
15mg
$89.0 2023-07-05

4-bromo-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol 関連文献

4-bromo-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenolに関する追加情報

Comprehensive Overview of 4-bromo-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol (CAS No. 610277-25-3)

The compound 4-bromo-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol (CAS No. 610277-25-3) is a brominated phenolic derivative with a pyrazoline core, attracting significant interest in pharmaceutical and material science research. Its unique structure, featuring a 4-methylphenyl substituent and a dihydro-1H-pyrazole ring, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential applications in drug discovery, particularly in targeting inflammation and oxidative stress pathways, which align with current trends in precision medicine.

One of the most searched questions about this compound revolves around its synthetic routes and reactivity. The presence of both bromine and phenolic hydroxyl groups allows for diverse functionalization, enabling modifications to enhance solubility or binding affinity. Recent studies highlight its role as a precursor for heterocyclic scaffolds, a hot topic in medicinal chemistry due to their prevalence in FDA-approved drugs. Additionally, its spectroscopic properties (e.g., NMR and IR data) are frequently queried in academic databases, underscoring its analytical importance.

From an industrial perspective, 610277-25-3 is gaining traction in the development of advanced materials, such as liquid crystals or organic semiconductors. Its planar aromatic system and polar groups contribute to tunable electronic properties, addressing the growing demand for sustainable optoelectronic components. Environmental considerations also drive interest in its green synthesis methods, with researchers optimizing catalysts to reduce waste—a key focus in green chemistry initiatives.

Safety and handling of 4-bromo-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol are another common query. While not classified as hazardous under standard regulations, proper lab practices (e.g., PPE usage) are recommended due to its moderate reactivity. Storage conditions (e.g., inert atmosphere, low temperature) are critical to maintain stability, as noted in technical datasheets. These practical insights are often sought by synthetic chemists in forums and Q&A platforms.

Emerging applications include its use in bioconjugation techniques, where its bromo group facilitates site-specific protein labeling—a technique pivotal in antibody-drug conjugate (ADC) development. This aligns with the booming interest in targeted cancer therapies, a dominant theme in biomedical literature. Furthermore, computational studies (molecular docking and QSAR) predict its affinity for kinase enzymes, suggesting untapped therapeutic potential.

In summary, CAS No. 610277-25-3 represents a multifaceted compound bridging drug design and material innovation. Its structure-activity relationships and scalable synthesis continue to inspire interdisciplinary research, making it a recurring subject in patent filings and high-impact journals. As AI-driven drug discovery accelerates, such structurally enriched molecules are poised to play pivotal roles in next-generation therapeutics.

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